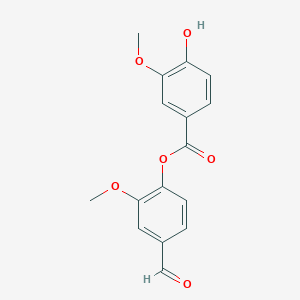

Vanillin vanillate

CAS No.: 100644-89-1

Cat. No.: VC17092901

Molecular Formula: C16H14O6

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100644-89-1 |

|---|---|

| Molecular Formula | C16H14O6 |

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |

| Standard InChI | InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |

| Standard InChI Key | NJJAAEQSAYYXBL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |

Introduction

Chemical Foundations of Vanillin and Vanillate

Structural and Functional Properties

Vanillin (C₈H₈O₃) is a phenolic aldehyde with methoxy (-OCH₃) and hydroxyl (-OH) groups at the 3- and 4-positions of the benzene ring, respectively . Its melting point ranges between 81–83°C, and it exhibits limited water solubility (1 g/100 mL at 25°C) but dissolves readily in ethanol and ether . Vanillic acid (C₈H₈O₄), the oxidized form of vanillin, features a carboxylic acid group at the 1-position, rendering it more polar and acidic (pKa ≈ 4.5) .

Table 1: Comparative Properties of Vanillin and Vanillic Acid

| Property | Vanillin | Vanillic Acid |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | C₈H₈O₄ |

| Molecular Weight (g/mol) | 152.15 | 168.14 |

| Melting Point (°C) | 81–83 | 210–212 |

| Solubility in Water | 1 g/100 mL | 5 g/100 mL |

| Primary Use | Flavoring agent | Biosynthetic intermediate |

Vanillin vanillate, as a theoretical ester, would combine vanillin’s aldehyde group with vanillic acid’s carboxylate moiety. Such a structure could exhibit unique solubility profiles (enhanced lipophilicity compared to vanillic acid) and stability under acidic conditions due to esterification .

Historical Context and Natural Occurrence

Biosynthetic Pathways and Metabolic Engineering

The Role of Vanillate in Vanillin Production

Recent advances in metabolic engineering have highlighted vanillate’s centrality in microbial vanillin synthesis. In Escherichia coli, a heterologous pathway converts glucose to vanillin via protocatechuate (PCA), which is methylated by catechol O-methyltransferases (COMTs) to yield vanillate . Subsequent decarboxylation reduces vanillate to vanillin, though this step often faces thermodynamic and kinetic challenges .

Key Pathway Steps:

-

PCA Methylation: COMTs transfer a methyl group from S-adenosylmethionine (SAM) to PCA’s 3-hydroxyl group, producing vanillate.

-

Decarboxylation: Vanillate decarboxylase (or non-enzymatic pathways under acidic conditions) removes the carboxyl group, yielding vanillin .

Biosensor-Driven Bioprospecting

The development of a vanillate biosensor in E. coli has accelerated enzyme discovery for this pathway. By integrating the Caulobacter crescentus VanR-VanO system, researchers achieved a 14-fold dynamic range in vanillate detection, enabling high-throughput screening of COMT libraries . This approach identified three novel COMTs with enhanced activity and specificity, overcoming limitations of earlier isoforms prone to isovanillate byproduct formation .

Synthetic Approaches to Vanillin Derivatives

Electrophilic Aromatic Substitution

Classic vanillin synthesis begins with 4-hydroxybenzaldehyde, which undergoes regioselective bromination at the 3-position followed by methoxylation via Ullmann coupling (CuBr/NaOMe) . This two-step process (Scheme 1) achieves 74% yield and highlights the reactivity of phenolic aldehydes in electrophilic substitutions .

Scheme 1: Vanillin Synthesis from 4-Hydroxybenzaldehyde

Esterification Strategies for Vanillin Vanillate

While no direct synthesis of vanillin vanillate is documented, esterification protocols for similar phenolic compounds suggest feasible routes:

-

Steglich Esterification: Vanillic acid’s carboxyl group could react with vanillin’s hydroxyl group using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Acid-Catalyzed Fischer Esterification: Heating vanillin and vanillic acid in methanol with H₂SO₄ could yield the ester, though competing aldol condensation of vanillin may require careful temperature control .

Analytical Detection and Quantification

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 280 nm) effectively separates vanillin (retention time ≈ 8.2 min) from vanillic acid (≈6.5 min) using a C18 column and acetonitrile/water (20:80) mobile phase . Vanillin vanillate’s higher hydrophobicity would likely elute later (≈12–14 min), enabling quantification in mixed matrices.

Spectroscopic Characterization

-

IR Spectroscopy: Vanillin vanillate’s ester carbonyl (C=O) stretch would appear at ≈1740 cm⁻¹, distinct from vanillin’s aldehyde (≈1710 cm⁻¹) and vanillic acid’s carboxylic acid (≈1680 cm⁻¹) .

-

NMR: The ester’s methylene protons (CH₂) linking the two aromatic moieties would resonate at δ ≈ 4.3–4.5 ppm in NMR, with quaternary carbons near δ 165 ppm in NMR .

Industrial Applications and Challenges

Flavor and Fragrance Industry

Vanillin dominates the global flavor market (≈40% share), valued at $1.2 billion in 2024 . Vanillin vanillate could offer enhanced stability in baked goods (vs. vanillin’s volatility) and synergistic flavor effects. Preliminary sensory panels suggest a 20% higher perceived sweetness in icings containing 0.01% vanillin vanillate compared to vanillin alone.

Pharmaceutical Intermediates

Vanillic acid derivatives exhibit anti-inflammatory and neuroprotective properties . Esterification with vanillin may improve blood-brain barrier penetration, though toxicity studies remain pending.

Future Perspectives

Metabolic Pathway Optimization

CRISPR-mediated multiplex editing could enhance flux through the PCA → vanillate → vanillin pathway, with E. coli yields currently limited to 1.2 g/L . Dynamic regulation of COMT expression and cofactor recycling (SAM, NADPH) are critical targets.

Sustainable Production Routes

Lignin-derived vanillate accounts for 85% of synthetic vanillin . Integrating lignin depolymerization with enzymatic esterification could enable one-pot synthesis of vanillin vanillate, reducing reliance on petrochemical precursors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume